molecular formula C26H28O11 B13999764 Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate CAS No. 87850-41-7

Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate

Cat. No.: B13999764
CAS No.: 87850-41-7
M. Wt: 516.5 g/mol
InChI Key: UMYALKVDRPWDGT-UHFFFAOYSA-N
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Description

Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple methoxy groups and a naphthalene core, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the naphthalene core, followed by the introduction of methoxy groups through methylation reactions. The final steps involve esterification to introduce the dimethyl ester groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s methoxy groups and naphthalene core allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a similar trimethoxyphenyl group and is known for its anti-gout properties.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Combretastatin: A potent microtubule targeting agent with structural similarities.

Uniqueness

Dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate is unique due to its combination of multiple methoxy groups and a naphthalene core, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

87850-41-7

Molecular Formula

C26H28O11

Molecular Weight

516.5 g/mol

IUPAC Name

dimethyl 1-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)naphthalene-2,3-dicarboxylate

InChI

InChI=1S/C26H28O11/c1-30-14-9-12(10-15(31-2)22(14)33-4)17-18-13(11-16(32-3)23(34-5)24(18)35-6)21(27)20(26(29)37-8)19(17)25(28)36-7/h9-11,27H,1-8H3

InChI Key

UMYALKVDRPWDGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC

Origin of Product

United States

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